Dextran Hydrogel Degradation: MBA (Propyl Spacer) Enables Prolonged and More Linear Protein Release vs. MPA (Ethyl Spacer)
In a comparative study of in situ forming dextran hydrogels, the use of 4-mercaptobutyric acid (MBA) to create a propyl spacer (dex-Pr-VS) between the thioether and ester groups resulted in fundamentally different protein release kinetics compared to using 3-mercaptopropionic acid (MPA) to create an ethyl spacer (dex-Et-VS). The dex-Et-VS hydrogels released immunoglobulin G (IgG) with biphasic kinetics, releasing over 80% in 12-25 days [1]. In contrast, the dex-Pr-VS hydrogels released ~95% of IgG with near-zero-order kinetics over 21 days [1]. This demonstrates that the single-carbon extension provided by MBA over MPA is sufficient to switch the release mechanism and provides a more predictable, sustained release profile.
MPA (ethyl): >80% in 12–25 d, biphasic
| Evidence Dimension | IgG Protein Release Profile |
|---|---|
| Target Compound Data | ~95% cumulative release in 21 days with near-zero-order kinetics (MBA-derived dex-Pr-VS hydrogel) |
| Comparator Or Baseline | >80% cumulative release in 12-25 days with biphasic kinetics (MPA-derived dex-Et-VS hydrogel) |
| Quantified Difference | Kinetic order shift (biphasic to near-zero-order); more predictable sustained release over 21 days for MBA-based system. |
| Conditions | In vitro release from dextran-vinyl sulfone hydrogels crosslinked with tetrafunctional PEG-SH under physiological conditions. |
Why This Matters
For procurement decisions in controlled release applications, MBA-based hydrogels provide a more predictable, near-zero-order release profile, which is critical for maintaining consistent therapeutic drug levels and simplifying regulatory filing.
- [1] Hiemstra, C.; Zhong, Z.; van Steenbergen, M. J.; Hennink, W. E.; Feijen, J. Release of model proteins and basic fibroblast growth factor from in situ forming degradable dextran hydrogels. J. Control. Release 2007, 122 (1), 71–78. View Source
